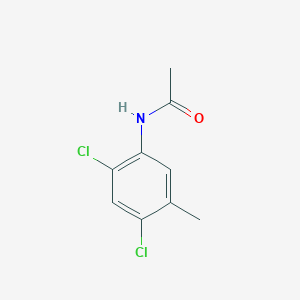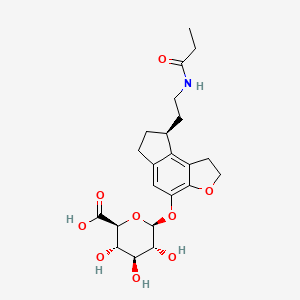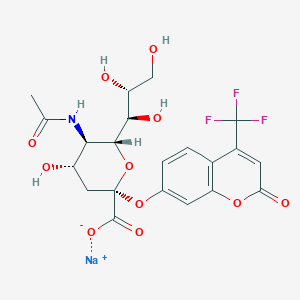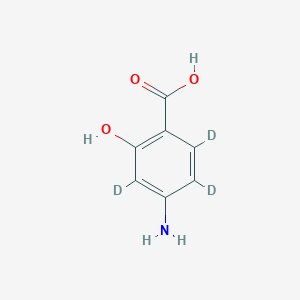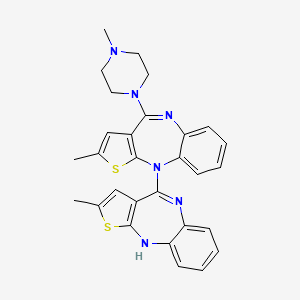
Olanzapine Dimer Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Olanzapine Dimer Impurity is a compound related to Olanzapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. This impurity is formed during the synthesis of Olanzapine and is characterized by its unique chemical structure, which includes a dimeric form of the parent compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Olanzapine Dimer Impurity involves the reaction of Olanzapine with specific reagents under controlled conditions. One common method includes the methylation of Olanzapine using dimethyl sulfate. The reaction is typically carried out in a solvent such as dichloromethane at a temperature of around 35°C. The product is then purified through techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the impurity. High-performance liquid chromatography (HPLC) is often used to monitor the levels of impurities during production .
化学反応の分析
Types of Reactions
Olanzapine Dimer Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Olanzapine, each with unique chemical properties. These derivatives are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
科学的研究の応用
Olanzapine Dimer Impurity has several scientific research applications:
Chemistry: It is used as a reference standard in the synthesis and characterization of related compounds.
Biology: It helps in understanding the metabolic pathways and interactions of Olanzapine in biological systems.
Medicine: It is studied for its potential effects and interactions with other drugs.
Industry: It is used in quality control and regulatory compliance to ensure the purity of pharmaceutical products
作用機序
The mechanism of action of Olanzapine Dimer Impurity involves its interaction with various neuronal receptors. It acts as an antagonist to multiple receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and multiple muscarinic receptors. These interactions influence the compound’s pharmacological profile and its effects on the central nervous system .
類似化合物との比較
Similar Compounds
Similar compounds to Olanzapine Dimer Impurity include:
- N-Desmethyl Olanzapine
- Olanzapine Amine Impurity
- Olanzapine Amino Methanone Impurity
- Olanzapine EP Impurity A
- Olanzapine EP Impurity B
- Olanzapine EP Impurity C
- Olanzapine EP Impurity D
Uniqueness
This compound is unique due to its dimeric structure, which distinguishes it from other related impurities. This structural difference can lead to variations in its chemical reactivity, pharmacological effects, and interactions with biological systems .
特性
分子式 |
C29H28N6S2 |
|---|---|
分子量 |
524.7 g/mol |
IUPAC名 |
2-methyl-4-(4-methylpiperazin-1-yl)-10-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C29H28N6S2/c1-18-16-20-27(30-22-8-4-5-9-23(22)32-28(20)36-18)35-25-11-7-6-10-24(25)31-26(21-17-19(2)37-29(21)35)34-14-12-33(3)13-15-34/h4-11,16-17,32H,12-15H2,1-3H3 |
InChIキー |
UBSHLCBVDMVBIL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4C5=CC=CC=C5N=C(C6=C4SC(=C6)C)N7CCN(CC7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)

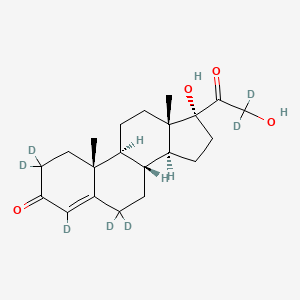
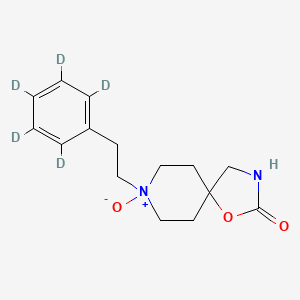
![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)
